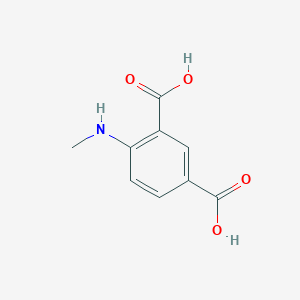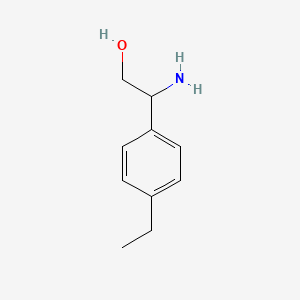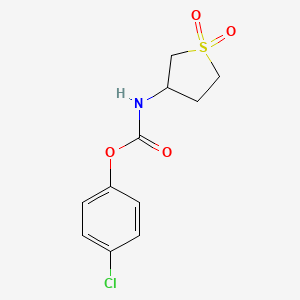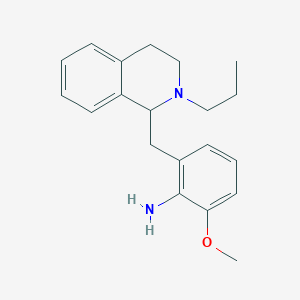![molecular formula C16H10N2O3S2 B12113661 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that features a pyridinium ring, a thiazolidinone ring, and a benzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyridinium salts with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the thiazolidinone ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleic acids or proteins, leading to the inhibition of key biological processes. The thiazolidinone ring may also contribute to the compound’s bioactivity by forming covalent bonds with target molecules, thereby disrupting their function .
類似化合物との比較
Similar Compounds
Pyridinium Salts: Structurally similar compounds that also contain a pyridinium ring and exhibit similar reactivity and applications.
Thiazolidinones: Compounds with a thiazolidinone ring that share similar chemical properties and biological activities.
Uniqueness
What sets 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C16H10N2O3S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-5-1-2-7-17-11)23-16(22)18(14)12-6-3-4-10(8-12)15(20)21/h1-9H,(H,20,21)/b13-9- |
InChIキー |
DLELYCJOLSUSSN-LCYFTJDESA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
正規SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)


![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)




![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)


![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)


